molecular formula C4H3BBr2O3 B8209309 (3,4-Dibromofuran-2-yl)boronic acid

(3,4-Dibromofuran-2-yl)boronic acid

Cat. No.: B8209309
M. Wt: 269.69 g/mol
InChI Key: CYAVEMHZMATZKL-UHFFFAOYSA-N
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Description

(3,4-Dibromofuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with bromine atoms at the 3 and 4 positions and a boronic acid group at the 2 position. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromofuran-2-yl)boronic acid typically involves the bromination of furan followed by the introduction of the boronic acid group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) to yield 3,4-dibromofuran. This intermediate can then be subjected to lithiation using a strong base such as n-butyllithium, followed by treatment with a boron source like trimethyl borate to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromofuran-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

    Substitution: The bromine atoms on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, alcohols, and phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,4-Dibromofuran-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dibromofuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the bromine substituents and furan ring.

    (4-Bromophenyl)boronic Acid: Similar in structure but with a phenyl ring instead of a furan ring.

    (3,4-Dichlorofuran-2-yl)boronic Acid: Similar but with chlorine substituents instead of bromine.

Uniqueness

(3,4-Dibromofuran-2-yl)boronic acid is unique due to the presence of both bromine atoms and a furan ring, which can impart distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(3,4-dibromofuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BBr2O3/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAVEMHZMATZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CO1)Br)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BBr2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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